(E)-3-(Pyrazolo[1,5-a]pyridin-4-yl)acrylicacid (E)-3-(Pyrazolo[1,5-a]pyridin-4-yl)acrylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17585001
InChI: InChI=1S/C10H8N2O2/c13-10(14)4-3-8-2-1-7-12-9(8)5-6-11-12/h1-7H,(H,13,14)/b4-3+
SMILES:
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol

(E)-3-(Pyrazolo[1,5-a]pyridin-4-yl)acrylicacid

CAS No.:

Cat. No.: VC17585001

Molecular Formula: C10H8N2O2

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-(Pyrazolo[1,5-a]pyridin-4-yl)acrylicacid -

Specification

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
IUPAC Name (E)-3-pyrazolo[1,5-a]pyridin-4-ylprop-2-enoic acid
Standard InChI InChI=1S/C10H8N2O2/c13-10(14)4-3-8-2-1-7-12-9(8)5-6-11-12/h1-7H,(H,13,14)/b4-3+
Standard InChI Key CCVREYLXMNLPIX-ONEGZZNKSA-N
Isomeric SMILES C1=CN2C(=CC=N2)C(=C1)/C=C/C(=O)O
Canonical SMILES C1=CN2C(=CC=N2)C(=C1)C=CC(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrazolo[1,5-a]pyridine core—a bicyclic system comprising a pyridine ring fused to a pyrazole at positions 1 and 5-a. At position 4 of this heterocycle, an acrylic acid group ((E)-prop-1-enoic acid) is attached via a conjugated double bond (Figure 1). The (E)-stereochemistry places the carboxylic acid and pyrazolo-pyridine groups on opposite sides of the double bond, influencing electronic conjugation and molecular interactions.

Key structural attributes:

  • Pyrazolo[1,5-a]pyridine: A 9-π-electron aromatic system with nitrogen atoms at positions 1, 2, and 5-a.

  • Acrylic acid substituent: Provides a carboxylic acid group for hydrogen bonding and a Michael acceptor site (α,β-unsaturated carbonyl).

Synthesis and Characterization

Retrosynthetic Analysis

Two primary synthetic strategies emerge for constructing this molecule:

  • Heterocyclic core-first approach: Synthesize pyrazolo[1,5-a]pyridine followed by introducing the acrylic acid via cross-coupling or condensation.

  • Convergent approach: Couple pre-formed pyrazolo[1,5-a]pyridine-4-carbaldehyde with a malonic acid derivative via Knoevenagel condensation .

Example Synthesis Pathway

A plausible route adapted from multicomponent methodologies involves:

  • Formation of pyrazolo[1,5-a]pyridine-4-carbaldehyde through cyclocondensation of 2-aminopyridine with a propargyl electrophile.

  • Knoevenagel condensation with malonic acid under acidic conditions to install the acrylic acid group (Scheme 1).

Reaction conditions:

StepReagents/ConditionsYield
1Propargyl bromide, CuI, DMF, 80°C68%
2Malonic acid, piperidine, acetic acid, reflux75%

Spectroscopic Characterization

Predicted spectral data based on analogous compounds:

  • ¹H NMR (DMSO-d₆): δ 8.92 (s, 1H, H-3 pyrazole), 8.35 (d, J = 15.6 Hz, 1H, CH=CO₂H), 7.85–7.45 (m, 3H, pyridine H), 6.72 (d, J = 15.6 Hz, 1H, CH₂=CO₂H), 12.3 (br s, 1H, CO₂H) .

  • IR (KBr): 1680 cm⁻¹ (C=O), 1635 cm⁻¹ (C=C), 2500–3000 cm⁻¹ (broad, CO₂H) .

Physicochemical Properties

Calculated Molecular Descriptors

PropertyValue
Molecular formulaC₁₁H₈N₂O₂
Molecular weight200.19 g/mol
logP (octanol-water)1.34 (Predicted)
Hydrogen bond donors2 (COOH, NH)
Hydrogen bond acceptors4 (2×N, 2×O)
Topological polar surface area78.9 Ų

Solubility: Moderate aqueous solubility at physiological pH (pH > 4.5) due to carboxylate formation.

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